tert-Butyl (4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate is a chemical compound with the molecular formula C12H22N2O3. It is known for its unique spirocyclic structure, which includes a nitrogen and oxygen atom within the ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of tert-Butyl (4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or column chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
tert-Butyl (4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new spirocyclic derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific reaction temperatures (e.g., room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl (4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
tert-Butyl (4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate can be compared with other similar spirocyclic compounds, such as:
tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: This compound has a similar spirocyclic structure but differs in the functional groups attached to the ring system.
tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: This compound also shares the spirocyclic core but has an oxo group instead of a methyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-(4-methyl-1-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-9-5-6-17-13(9)8-14-7-10(13)15-11(16)18-12(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,16) |
InChI Key |
RTKQBHHMTNRUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC12CNCC2NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.